![molecular formula C15H21NO2S B12591461 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one CAS No. 579473-16-8](/img/structure/B12591461.png)
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C15H21NO2S. This compound is known for its unique structure, which includes a morpholine ring, a methylsulfanyl group, and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)benzaldehyde, morpholine, and a suitable methylating agent.
Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfanyl)benzaldehyde and morpholine in the presence of a base, such as sodium hydroxide, to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent, such as methyl iodide, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated products.
科学的研究の応用
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one involves its interaction with molecular targets and pathways:
Photoinitiation: As a photoinitiator, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization.
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(1-pyrrolidinyl)-1-propanone
- 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
579473-16-8 |
|---|---|
分子式 |
C15H21NO2S |
分子量 |
279.4 g/mol |
IUPAC名 |
2-methyl-1-(4-methylsulfanylphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c1-12(11-16-7-9-18-10-8-16)15(17)13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3 |
InChIキー |
XLFXGNKQQHZXBF-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


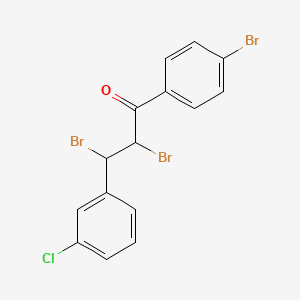
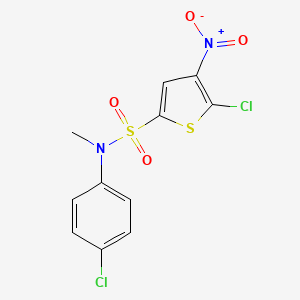

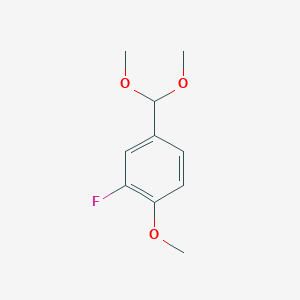
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
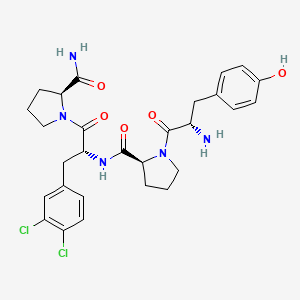
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
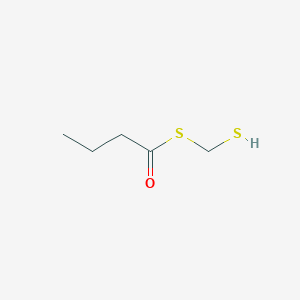
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
